molecular formula C10H7BrO3 B6264579 methyl 7-bromo-1-benzofuran-4-carboxylate CAS No. 1379313-05-9

methyl 7-bromo-1-benzofuran-4-carboxylate

Cat. No.: B6264579
CAS No.: 1379313-05-9
M. Wt: 255.06 g/mol
InChI Key: XKYGLUQPFPPWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-1-benzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. The unique structural features of benzofuran compounds make them a privileged structure in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1-benzofuran-4-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method involves the bromination of 1-benzofuran-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-1-benzofuran-4-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1-benzofuran-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 7-bromo-1-benzofuran-4-carboxylate is primarily attributed to its ability to interact with specific molecular targets and pathways. The benzofuran scaffold is known to interact with enzymes and receptors involved in various biological processes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function . Additionally, the bromine atom at the 7-position may enhance the compound’s binding affinity and selectivity towards specific targets .

Comparison with Similar Compounds

Methyl 7-bromo-1-benzofuran-4-carboxylate can be compared with other benzofuran derivatives to highlight its uniqueness:

    Methyl 7-chloro-1-benzofuran-4-carboxylate: Similar structure but with a chlorine atom instead of bromine. The bromine atom may confer different reactivity and biological activity.

    Methyl 7-methyl-1-benzofuran-4-carboxylate: Contains a methyl group at the 7-position, which may affect its chemical properties and biological activities.

    Methyl 7-hydroxy-1-benzofuran-4-carboxylate:

Properties

CAS No.

1379313-05-9

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

methyl 7-bromo-1-benzofuran-4-carboxylate

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,1H3

InChI Key

XKYGLUQPFPPWTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=COC2=C(C=C1)Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.